molecular formula C29H51N3O8SSi2 B12779577 (1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

Cat. No.: B12779577
M. Wt: 658.0 g/mol
InChI Key: CLRYOESCHWZLHF-AXYLZTRMSA-N
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Description

This complex compound is a mouthful, but let’s break it down It consists of several functional groups and structural elements

  • Nucleoside Backbone: : The core structure is a nucleoside, which includes a ribofuranosyl sugar (ribose) linked to a nitrogenous base. In this case, the nitrogenous base is thymine (a pyrimidine).

  • Spiro Ring: : The compound features a spiro ring system, where the thymine base is connected to a 1,2-oxathiole-2,2-dioxide moiety.

  • Terminology

    • The tert-butyldimethylsilyl (TBS) groups protect the hydroxyl groups on the ribose.
    • The N-(3-methyl-2-butenyl) group is attached to the thymine base.

Preparation Methods

The synthetic preparation of this compound involves several steps

  • Ribofuranosylation: : The ribofuranosyl sugar is attached to the thymine base using glycosylation reactions. The tert-butyldimethylsilyl (TBS) groups protect the hydroxyl groups during this process.

  • Spiro Ring Formation: : The spiro ring system is formed by introducing the 1,2-oxathiole-2,2-dioxide moiety. This step likely involves cyclization reactions.

  • Nucleoside Modification: : The N-(3-methyl-2-butenyl) group is added to the thymine base.

Chemical Reactions Analysis

    Oxidation: The spiro ring system contains an oxygen atom, suggesting potential oxidation reactions.

    Substitution: The tert-butyldimethylsilyl (TBS) groups can be selectively removed using fluoride sources, leading to substitution reactions.

    Common Reagents: TBS deprotection typically uses tetrabutylammonium fluoride (TBAF).

    Major Products: The fully deprotected nucleoside and the spiro ring system are key products.

Scientific Research Applications

This compound has diverse applications:

    Antiviral Research: Nucleoside analogs like this one are investigated for antiviral activity. They can inhibit viral replication by interfering with nucleic acid synthesis.

    Chemical Biology: Researchers use it as a tool to study nucleoside modifications and their effects on biological processes.

    Medicinal Chemistry: It may serve as a lead compound for developing antiviral drugs or other therapeutics.

Comparison with Similar Compounds

    Unique Features: The spiro ring system and the specific nucleoside modifications make this compound unique.

    Similar Compounds: Other nucleoside analogs (e.g., AZT, acyclovir) share some similarities but lack the spiro ring.

Properties

Molecular Formula

C29H51N3O8SSi2

Molecular Weight

658.0 g/mol

IUPAC Name

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methyl-3-(3-methylbut-2-enyl)pyrimidine-2,4-dione

InChI

InChI=1S/C29H51N3O8SSi2/c1-19(2)14-15-31-24(33)20(3)16-32(26(31)34)25-23(39-43(12,13)28(7,8)9)29(21(30)18-41(35,36)40-29)22(38-25)17-37-42(10,11)27(4,5)6/h14,16,18,22-23,25H,15,17,30H2,1-13H3/t22?,23-,25+,29?/m0/s1

InChI Key

CLRYOESCHWZLHF-AXYLZTRMSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC=C(C)C)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC=C(C)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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